molecular formula C14H7Br3 B14545638 1,2,3-Tribromophenanthrene CAS No. 61736-08-1

1,2,3-Tribromophenanthrene

Cat. No.: B14545638
CAS No.: 61736-08-1
M. Wt: 414.92 g/mol
InChI Key: XZWWPLNWPKFWEC-UHFFFAOYSA-N
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Description

1,2,3-Tribromophenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative where three bromine atoms are substituted at the 1, 2, and 3 positions of the phenanthrene backbone. The available literature focuses on structurally distinct compounds such as 1,2,3-triazolyl derivatives (e.g., triazolyl triclosan analogs) and methyl-substituted phenanthrenes (e.g., 1,2,8-trimethylphenanthrene) .

Properties

CAS No.

61736-08-1

Molecular Formula

C14H7Br3

Molecular Weight

414.92 g/mol

IUPAC Name

1,2,3-tribromophenanthrene

InChI

InChI=1S/C14H7Br3/c15-12-7-11-9-4-2-1-3-8(9)5-6-10(11)13(16)14(12)17/h1-7H

InChI Key

XZWWPLNWPKFWEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C(=C(C=C32)Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Tribromophenanthrene can be synthesized through the bromination of phenanthrene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and a suitable catalyst in a controlled environment to achieve high yields and purity. The reaction conditions, such as temperature and reaction time, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Tribromophenanthrene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form phenanthrenequinones or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of phenanthrene or partially reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Reactions: Formation of phenanthrene derivatives with various functional groups.

    Oxidation Reactions: Formation of phenanthrenequinones and other oxidized products.

    Reduction Reactions: Formation of phenanthrene and partially reduced derivatives.

Scientific Research Applications

1,2,3-Tribromophenanthrene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other brominated compounds.

Mechanism of Action

The mechanism of action of 1,2,3-tribromophenanthrene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in various chemical reactions, such as nucleophilic substitution, which can modify the compound’s structure and properties. The pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenanthrenes

  • 1,2,8-Trimethylphenanthrene (CAS: 20291-75-2):
    • This methyl-substituted phenanthrene lacks bromine but shares the phenanthrene backbone. Methyl groups are less electronegative than bromine, leading to differences in reactivity and environmental behavior. Methyl-PAHs are typically less toxic but more volatile compared to brominated analogs .
    • Applications: Methyl-PAHs are often studied as biomarkers for hydrocarbon exposure, whereas brominated PAHs are investigated for flame-retardant properties.

Brominated PAHs

  • General Properties :
    • Bromine substituents increase molecular weight, thermal stability, and resistance to degradation compared to hydrogen or methyl groups.
    • Brominated PAHs exhibit higher lipophilicity (logP > 5), raising concerns about bioaccumulation and toxicity .

1,2,3-Triazolyl Derivatives (e.g., Triazolyl Triclosan Analogs)

While structurally distinct from 1,2,3-Tribromophenanthrene, these compounds share substitution patterns (1,2,3 positions) and highlight the impact of functional groups on biological activity:

  • Antimicrobial Activity: 1,2,3-Triazolyl triclosan analogs showed moderate activity against Leishmania donovani (IC50: 13.4–60 μM) but weak inhibition of Mycobacterium tuberculosis (MIC: 20–100 μM) .
  • Enzyme Inhibition: Triazolylmethaneboronate derivatives (e.g., compound 6q) demonstrated potent inhibition of β-lactamase ADC-7 (Ki: 90 nM), leveraging the triazole ring’s hydrogen-bonding capacity .

Key Structural and Functional Differences

Property This compound 1,2,3-Triazolyl Triclosan 1,2,8-Trimethylphenanthrene
Backbone Phenanthrene Triazole-linked triclosan Phenanthrene
Substituents Bromine atoms Triazole, ether, alkyl chains Methyl groups
Bioactivity Limited data (potential toxicity) Antiparasitic, weak antimicrobial Environmental biomarker
Lipophilicity (logP) High (estimated >6) Moderate (5–6) Moderate (~4–5)
Applications Flame retardants, environmental pollutants Drug candidates Hydrocarbon exposure studies

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